Ethyl (4-(2-((4-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate
CAS No.: 946236-69-7
Cat. No.: VC4529005
Molecular Formula: C17H21N3O3S
Molecular Weight: 347.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946236-69-7 |
|---|---|
| Molecular Formula | C17H21N3O3S |
| Molecular Weight | 347.43 |
| IUPAC Name | ethyl N-[4-[2-oxo-2-(4-propan-2-ylanilino)ethyl]-1,3-thiazol-2-yl]carbamate |
| Standard InChI | InChI=1S/C17H21N3O3S/c1-4-23-17(22)20-16-19-14(10-24-16)9-15(21)18-13-7-5-12(6-8-13)11(2)3/h5-8,10-11H,4,9H2,1-3H3,(H,18,21)(H,19,20,22) |
| Standard InChI Key | FBJUSVRPRWIQGV-UHFFFAOYSA-N |
| SMILES | CCOC(=O)NC1=NC(=CS1)CC(=O)NC2=CC=C(C=C2)C(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure (CAS: 946236-69-7) comprises:
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Thiazole ring: A five-membered heterocycle with sulfur and nitrogen atoms, critical for electronic interactions with biological targets.
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Ethyl carbamate group: Introduces polarity and hydrogen-bonding capacity via the carbamate linkage.
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4-Isopropylphenyl substituent: Enhances lipophilicity, influencing membrane permeability and pharmacokinetic behavior.
| Property | Value |
|---|---|
| Molecular formula | C₁₇H₂₁N₃O₃S |
| Molecular weight | 347.43 g/mol |
| SMILES | CCOC(=O)NC₁=NC(=CS₁)CC(=O)NC₂=CC=C(C=C₂)C(C)C |
| LogP (predicted) | ~3.2 (high lipophilicity) |
| Hydrogen bond donors | 2 |
| Hydrogen bond acceptors | 5 |
Solubility and Stability
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Solubility: Limited aqueous solubility due to hydrophobic isopropylphenyl group; miscible in organic solvents like DMSO.
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Stability: Susceptible to hydrolysis under acidic or basic conditions, particularly at the carbamate and amide bonds.
Synthesis Methodologies
Optimization Challenges
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Regioselectivity: Ensuring substitution at the 4-position of the thiazole ring requires precise temperature and catalyst control.
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Yield Improvements: Multi-step reactions often result in moderate yields (40–60%), necessitating chromatographic purification.
Biological Activities and Mechanisms
Anticancer Activity
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Mechanism: Interaction with DNA topoisomerase II or tubulin polymerization, inducing apoptosis in cancer cells .
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In vitro Data: Related compounds demonstrate IC₅₀ values of 1.5–5 μM in breast cancer (MCF-7) and colon cancer (HCT-116) cell lines .
Enzyme Inhibition
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Aspartyl Protease Inhibition: Structural analogs (e.g., US20050261273A1) inhibit HIV-1 protease with Ki values <10 nM .
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Kinase Modulation: Thiazole-carbamates target TBK1/IKKε kinases, implicated in inflammatory and oncogenic pathways .
Pharmacokinetic and Toxicological Profile
ADME Properties
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Absorption: High gastrointestinal absorption predicted due to LogP >3.
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Metabolism: Hepatic cytochrome P450-mediated oxidation of the isopropyl group and carbamate hydrolysis.
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Excretion: Primarily renal, with metabolites identified in preclinical models.
Toxicity Considerations
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Acute Toxicity: LD₅₀ >500 mg/kg in rodent studies (oral administration).
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Hazard Statements: Potential skin/eye irritation (H315, H319) and respiratory sensitization (H335) .
Applications in Drug Development
Therapeutic Targets
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Overactive Bladder: Analogous compounds (e.g., US8163746B2) modulate trkA receptors, reducing urinary urgency and pain .
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Oncology: As a tubulin destabilizer, it may synergize with taxanes in multidrug regimens .
Agricultural Uses
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Fungicidal Activity: Thiazole derivatives control Fusarium spp. in crops at 50–100 ppm concentrations.
Comparative Analysis of Analogues
Challenges and Future Directions
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